molecular formula C14H18N4S2 B2596890 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105198-83-1

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2596890
CAS No.: 1105198-83-1
M. Wt: 306.45
InChI Key: OSQFTWWVSIOWQB-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of ethylthio derivatives with 4-phenylpiperazine in the presence of suitable catalysts and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiadiazole ring into more reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for treating infections and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-(Methylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
  • 2-(Ethylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole

Uniqueness

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an ethylthio group and a phenylpiperazine moiety makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S2/c1-2-19-14-16-15-13(20-14)18-10-8-17(9-11-18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFTWWVSIOWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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